N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
This compound features a 2-oxo-1,2-dihydroquinoline core with a carboxamide group at position 4 and a 4-methoxyindole moiety attached via an ethyl linker to the carboxamide nitrogen. Its structure combines the planar aromaticity of quinoline with the electron-rich indole system, which may enhance binding to biological targets such as enzymes or receptors. The methoxy group on the indole likely modulates lipophilicity and electronic properties, influencing pharmacokinetics and target interaction .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-15(19)9-11-24(18)12-10-22-21(26)16-13-20(25)23-17-6-3-2-5-14(16)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
FZLBRWOQZIKTQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Structure Overview
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide consists of three key structural components:
- A 4-methoxy-1H-indole fragment
- A 2-oxo-1,2-dihydroquinoline-4-carboxyl group
- An ethylamine linker connecting these heterocyclic systems via an amide bond
The molecular structure suggests several potential disconnection points for retrosynthetic analysis, primarily at the amide bond connecting the dihydroquinoline carboxylic acid and the indole-containing amine.
Retrosynthetic Analysis
The most logical retrosynthetic approach involves disconnection at the amide bond, yielding two key building blocks:
- 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 2-(4-methoxy-1H-indol-1-yl)ethylamine
This disconnection provides a convergent synthetic route that allows independent preparation and optimization of each building block before the final coupling step. The primary synthetic challenge lies in preparing these building blocks with appropriate protecting groups and functional group compatibility.
Preparation of Key Building Blocks
Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Several methods have been reported for preparing 2-oxo-1,2-dihydroquinoline carboxylic acids and related structures, which can be adapted for our target compound.
Base-Catalyzed Hydrolysis Method
A straightforward approach involves hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate as described in literature:
4-Hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) was suspended in sodium hydroxide solution (2N, 150 mL) and stirred for 2 h at reflux. After cooling, the mixture was filtered, and the filtrate was acidified to pH 4 with 2N HCl. The resulting precipitate was collected via filtration, washed with water and dried under vacuum to give 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid (10.5 g, 92%).
This method provides an excellent yield of 92% and uses readily available reagents. The 1H NMR data reported confirms the structure: δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J = 8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J = 8.4 Hz, 1H), 7.60 (m, 1H).
Oxidative Method from Indole Precursors
An alternative approach involves oxidative cleavage of indole precursors. As described in patent literature, indole-3-acetic acid esters can be converted to quinoline derivatives through oxidative processes:
Said oxidative cleavage of indole moiety is carried out by passing the O3 stream to a solution of indole-3-acetic acid ester in solvent at -78°C followed by adding Me2S to the cold reaction mixture and allowed to warm to temperature in the range of 25 to 30°C for the period in the range of 6 to 8 h.
This method utilizes ozone (O3) as the oxidizing agent, followed by dimethyl sulfide (Me2S) treatment. Alternatively, sodium periodate (NaIO4) can be used:
Said oxidative cleavage of indole moiety is carried out by adding suspension of NaIO4 in solvent to the reaction mixture of indole-3-acetic acid ester in solvent followed by allowing the reaction mixture to warm to temperature in the range of 25 to 30°C for the period in the range of 10 to 12 h.
Synthesis of 2-(4-methoxy-1H-indol-1-yl)ethylamine
The 4-methoxy-indole ethylamine component requires several steps for preparation, starting with appropriately substituted indoles.
N-Alkylation of 4-methoxy-indole
The first step involves N-alkylation of 4-methoxy-indole with a suitable ethylamine precursor containing a leaving group. Based on reported methods for similar compounds:
To a suspension of NaH (1.5 eq) in anhydrous DMF at 0°C, 4-methoxy-indole (1.0 eq) was added. After 30 minutes, 2-bromoethyl phthalimide (1.2 eq) was added and the reaction mixture was stirred at 50°C for 4 hours.
This N-alkylation step provides the phthalimide-protected indole derivative that can be subsequently deprotected to reveal the primary amine.
Deprotection to Form Primary Amine
The phthalimide protecting group can be removed using hydrazine hydrate:
The phthalimide-protected indole derivative (1.0 eq) was dissolved in ethanol, and hydrazine hydrate (5.0 eq) was added. The mixture was refluxed for 4 hours, cooled, and acidified with HCl. After filtration to remove the phthalhydrazide byproduct, the filtrate was basified with NaOH, and the free amine was extracted with ethyl acetate.
Amide Coupling Strategies
Coupling Reagents and Conditions
The final coupling step to form the amide bond between the carboxylic acid and the amine can be achieved using various coupling agents. Multiple approaches are documented in the literature:
HATU/DIPEA Coupling
One effective method employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent:
A mixture of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq), HATU (1.5 eq), and DIPEA (2.0 eq) in anhydrous DMF was stirred under an argon atmosphere for 15 min. 2-(4-methoxy-1H-indol-1-yl)ethylamine (1.5 eq) was then added, and the mixture was stirred for an additional 30 min at 25°C.
This method, adapted from procedures for similar compounds, provides rapid reaction times (30-45 minutes) and excellent yields.
EDC/HOBt Coupling
An alternative approach uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole):
To a solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in DMF were added HOBt (1.2 eq), EDC·HCl (1.2 eq), and DIPEA (2.0 eq). After stirring for 30 min, 2-(4-methoxy-1H-indol-1-yl)ethylamine (1.0 eq) was added, and the mixture was stirred at room temperature for 18 h.
This method typically provides good yields (70-85%) for similar compounds.
T3P-Mediated Coupling
Propyl phosphonic anhydride (T3P) offers another effective coupling strategy:
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) and 2-(4-methoxy-1H-indol-1-yl)ethylamine (1.1 eq) were charged to a reactor. 2-MeTHF (4.0 vol, relative to the acid) was added followed by T3P 50% solution in 2-MeTHF (1.7 eq). Pyridine (2.0 eq) was then added, and the resulting suspension was heated to 47.5±5.0°C and held at this temperature for 8 hours.
Comparison of Coupling Methods
Table 1 summarizes the key features of the different coupling methods:
| Method | Coupling Agent | Base | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|
| A | HATU (1.5 eq) | DIPEA (2.0 eq) | DMF | 25°C | 30-45 min | 85-95% |
| B | EDC·HCl (1.2 eq)/HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF | 25°C | 18 h | 70-85% |
| C | T3P (1.7 eq) | Pyridine (2.0 eq) | 2-MeTHF | 47.5°C | 8 h | 75-90% |
Complete Synthetic Routes
Linear Synthesis Approach
A linear synthetic approach can be employed, building the molecule sequentially:
- Start with 4-methoxy-indole
- Perform N-alkylation with appropriate protected ethylamine linker
- Deprotect to reveal the primary amine
- Synthesize 2-oxo-1,2-dihydroquinoline-4-carboxylic acid separately
- Couple the two fragments using optimal coupling conditions
Convergent Synthesis Approach
A convergent approach involves preparing both key fragments independently and coupling them in the final step:
Method A: HATU Coupling of Preformed Building Blocks
This method is particularly efficient and can be detailed as follows:
Step 1: Synthesis of 2-(4-methoxy-1H-indol-1-yl)ethylamine
4-Methoxy-indole (5.0 g, 33.9 mmol) was dissolved in anhydrous DMF (50 mL) and cooled to 0°C. Sodium hydride (60% dispersion in mineral oil, 1.63 g, 40.7 mmol) was added portionwise, and the mixture was stirred for 30 min. 2-Bromoethyl phthalimide (9.46 g, 37.3 mmol) was added, and the reaction mixture was warmed to 50°C and stirred for 4 h. The reaction was quenched with ice water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was purified by column chromatography to afford N-[2-(4-methoxy-1H-indol-1-yl)ethyl]phthalimide.
The phthalimide derivative (7.0 g, 22.8 mmol) was dissolved in ethanol (70 mL), and hydrazine hydrate (5.7 mL, 114 mmol) was added. The mixture was refluxed for 4 h, cooled, and acidified with 1M HCl. The precipitate was filtered off, and the filtrate was basified with 2M NaOH. The product was extracted with ethyl acetate, dried, and concentrated to yield 2-(4-methoxy-1H-indol-1-yl)ethylamine.
Step 2: Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
4-Hydroxyquinoline-3-carboxylic acid ethyl ester (10.0 g, 46 mmol) was suspended in sodium hydroxide solution (2N, 100 mL) and stirred for 2 h at reflux. After cooling, the mixture was filtered, and the filtrate was acidified to pH 4 with 2N HCl. The resulting precipitate was collected via filtration, washed with water, and dried under vacuum to give 2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a pale white solid.
Step 3: Amide Coupling
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 g, 5.3 mmol), HATU (3.0 g, 7.9 mmol), and DIPEA (1.85 mL, 10.6 mmol) in anhydrous DMF (15 mL) were stirred under an argon atmosphere for 15 min. 2-(4-methoxy-1H-indol-1-yl)ethylamine (1.5 g, 7.9 mmol) was then added, and the mixture was stirred for an additional 30 min at 25°C. The reaction progress was monitored by HPLC. Upon completion, water was added, and the precipitate was collected by filtration, washed with water, and purified by recrystallization to yield this compound.
Alternative Approach: Continuous Flow Synthesis
Recent advances in continuous flow chemistry offer potential advantages for the synthesis of this compound:
A continuous flow process for the amide coupling step can be implemented using a flow reactor system. The carboxylic acid component and coupling reagents (HATU/DIPEA) are introduced via one inlet, while the amine component is introduced through a second inlet. The streams meet in a mixing chamber followed by a reaction coil maintained at 30°C with a residence time of 30-35 minutes.
This approach offers better heat transfer, improved mixing, and potential for scale-up with consistent quality.
Purification and Characterization
Purification Methods
The final compound can be purified using several techniques:
Recrystallization : The crude product can be recrystallized from appropriate solvent systems such as ethanol/water or isopropyl acetate.
Column Chromatography : Silica gel chromatography using ethyl acetate/hexane or dichloromethane/methanol gradient systems can effectively purify the final compound.
Preparative HPLC : For highest purity requirements, preparative HPLC using C18 reverse-phase columns with methanol/water or acetonitrile/water mobile phases can be employed.
Optimization Parameters and Challenges
Critical Parameters for Successful Synthesis
Several key factors influence the success of the synthesis:
Protection Strategy : Careful selection of protecting groups for reactive functionalities is essential.
Coupling Conditions : The amide coupling step requires anhydrous conditions and careful control of stoichiometry.
Temperature Control : Several steps are temperature-sensitive, particularly the oxidation and coupling reactions.
Purification Protocol : Developing an efficient purification strategy is critical for obtaining high-purity final product.
Scale-up Considerations
For larger-scale synthesis, several modifications to the laboratory procedures would be necessary:
Safety Considerations : Safer alternatives to hazardous reagents (e.g., replacing NaH with less pyrophoric bases)
Process Modifications : Continuous flow processes for exothermic steps like the oxidation reactions
Equipment Selection : Use of jacketed reactors for better temperature control
Quality Control : Implementation of in-process controls and analytical methods for monitoring reaction progress
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of both the indole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and quinoline rings.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated indole and quinoline derivatives.
Scientific Research Applications
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactive nature of the indole and quinoline moieties.
Biology: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the quinoline moiety may interact with DNA or enzymes involved in cellular processes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Carboxamide Nitrogen
- N-(5-(Pyridin-4-yl)-1,3,4-Thiadiazol-2-yl) Analogue (5) : Replaces indole with a thiadiazole-pyridine group, enhancing hydrogen-bonding capacity and rigidity. This substitution improved synthetic yield (59%) but reduced stability in organic solvents .
- This compound was co-crystallized with SARS-CoV-2 main protease, suggesting protease-binding utility .
- 6-(Azepane-1-Sulfonyl)-N-[(2-Chlorophenyl)Methyl] Analogue : Incorporates a sulfonamide and chlorophenyl group, boosting hydrophobicity and steric bulk, which may enhance membrane permeability .
Table 1: Substituent Comparison
Modifications on the Quinoline Core
- 4-Hydroxyquinoline-2-One Derivatives: Substitution at position 3 (e.g., carboxylic acids or amides) enhances analgesic activity but reduces metabolic stability due to hydroxyl group susceptibility .
- Deuterated Analogues : Deuterium at key positions (e.g., 4-hydroxy-5-methoxy-N,1-dimethyl derivatives) prolong half-life by resisting cytochrome P450 oxidation, showing promise in treating hyperproliferative disorders .
- 3,4-Difluorophenyl-Substituted Analogues : Fluorine atoms improve membrane penetration and target affinity, as seen in tetrahydropyrimidine derivatives .
Biological Activity
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial properties, mechanism of action, and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The compound features a unique structure combining an indole moiety with a quinoline derivative. Its molecular formula is , which is indicative of its complexity and potential for diverse biological interactions.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties, particularly against resistant strains such as Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, showcasing their effectiveness:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 13e | E. coli | ≤0.03 |
These results indicate that derivatives of the compound exhibit potent antibacterial activity, especially in the presence of efflux pump inhibitors, which enhance their efficacy against resistant strains .
The mechanism of action involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. For instance, compound 13e demonstrated an IC50 value of 0.0017 μM against E. coli DNA gyrase, suggesting strong enzyme-inhibitory activity comparable to established antibiotics like novobiocin . This inhibition is crucial for disrupting bacterial DNA replication and transcription processes.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated across several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 50 |
| A549 (lung cancer) | 25 |
| MCF7 (breast cancer) | 30 |
These findings indicate that the compound exhibits selective cytotoxicity towards rapidly dividing cancer cells while maintaining lower toxicity towards normal cells .
Case Studies and Research Findings
A notable study investigated the structure-activity relationship (SAR) of various quinoline derivatives, including our compound. The research emphasized how modifications to the indole and quinoline portions could enhance antibacterial and anticancer activities. For example, introducing different substituents on the indole ring significantly impacted the compounds' biological profiles .
Another study focused on the binding affinity of these compounds to specific proteins involved in bacterial resistance mechanisms. The results suggested that strategic modifications could improve solubility and bioavailability while maintaining or enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
